Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria . This compound is characterized by its chromen-2-one core structure, which is modified with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in dry acetone with anhydrous potassium carbonate as a base at 50°C.
Industrial Production: Industrial production methods may involve the use of green solvents and catalysts to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium azide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)propanoate can be compared with other similar compounds, such as:
Properties
CAS No. |
5851-98-9 |
---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C17H18O6/c1-4-22-16(20)6-5-11-9(2)12-7-13(10(3)18)14(19)8-15(12)23-17(11)21/h7-8,19H,4-6H2,1-3H3 |
InChI Key |
JNJCEYWMBBUVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.